molecular formula C12H15FN2 B13173744 2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile

2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile

Cat. No.: B13173744
M. Wt: 206.26 g/mol
InChI Key: RXJLDKHFLKFRLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile is a chemical compound with the molecular formula C₁₂H₁₅FN₂. It is used primarily in research and development within the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a fluorine atom and a benzonitrile group, making it a valuable building block in various synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile typically involves the reaction of 2-fluorobenzonitrile with an appropriate amine, such as 3-methylbutan-2-amine. The reaction is usually carried out under controlled conditions, often in the presence of a catalyst or under reflux .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can produce different functionalized derivatives .

Scientific Research Applications

2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile involves its interaction with specific molecular targets. The fluorine atom and benzonitrile group play crucial roles in its binding affinity and reactivity. The compound can modulate various biological pathways, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorine atom and a bulky amine group makes it particularly valuable in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C12H15FN2

Molecular Weight

206.26 g/mol

IUPAC Name

2-fluoro-6-(3-methylbutan-2-ylamino)benzonitrile

InChI

InChI=1S/C12H15FN2/c1-8(2)9(3)15-12-6-4-5-11(13)10(12)7-14/h4-6,8-9,15H,1-3H3

InChI Key

RXJLDKHFLKFRLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC1=C(C(=CC=C1)F)C#N

Origin of Product

United States

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